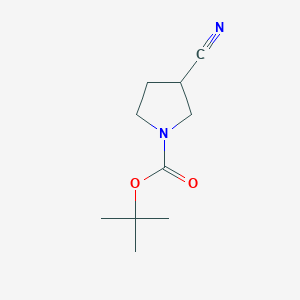

1-N-Boc-3-Cyanopyrrolidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl 3-cyanopyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDMCMFPUSCJNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30373537 | |

| Record name | 1-N-Boc-3-Cyanopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

476493-40-0 | |

| Record name | 1-N-Boc-3-Cyanopyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30373537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Boc-3-cyanopyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: 1-N-Boc-3-Cyanopyrrolidine

CAS Number: 476493-40-0

This technical guide provides a comprehensive overview of 1-N-Boc-3-cyanopyrrolidine, a key heterocyclic intermediate in pharmaceutical research and development. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, applications, and safety.

Core Chemical Properties

This compound, systematically named tert-butyl 3-cyanopyrrolidine-1-carboxylate, is a stable, solid organic compound. The presence of a Boc protecting group on the pyrrolidine nitrogen prevents unwanted reactions, while the cyano group at the 3-position serves as a versatile functional handle for further synthetic modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 476493-40-0 | N/A |

| Molecular Formula | C₁₀H₁₆N₂O₂ | [1] |

| Molecular Weight | 196.25 g/mol | [1] |

| Appearance | Colorless to pale yellow solid | N/A |

| Boiling Point | 307.9 ± 35.0 °C (Predicted) | N/A |

| Density | 1.08 ± 0.1 g/cm³ (Predicted) | N/A |

| Storage Temperature | 2-8°C, Sealed in a dry environment | N/A |

| pKa | -3.73 ± 0.40 (Predicted) | N/A |

Spectroscopic and Analytical Data

Characterization of this compound is crucial for confirming its identity and purity. Below are the expected spectral characteristics.

Table 2: Spectroscopic Data for this compound

| Technique | Key Features and Expected Values |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), and multiplets for the pyrrolidine ring protons. |

| ¹³C NMR | Resonances for the Boc-carbonyl carbon (~154 ppm), the quaternary carbon of the Boc group (~80 ppm), the methyl carbons of the Boc group (~28 ppm), the cyano carbon (~120 ppm), and the pyrrolidine ring carbons. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the nitrile (C≡N) stretch (~2240-2260 cm⁻¹), the carbonyl (C=O) stretch of the Boc group (~1670-1700 cm⁻¹), and C-H stretching of the alkyl groups (~2850-3000 cm⁻¹).[2] |

| Mass Spectrometry (MS) | Expected molecular ion peak [M+H]⁺ at m/z 197.12. |

Synthesis and Experimental Protocols

This compound is typically synthesized through nucleophilic substitution. A common and efficient laboratory-scale protocol is detailed below.

Experimental Protocol: Synthesis from a Mesylate Precursor

This procedure outlines the synthesis of this compound from tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate.

Materials:

-

tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (1.0 eq)

-

Sodium cyanide (5.0 eq)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Water

-

Saturated saline solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Petroleum ether

Procedure:

-

A solution of tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (e.g., 2.65 g, 10 mmol) and sodium cyanide (e.g., 2.5 g, 50 mmol) is prepared in N,N-dimethylformamide (100 mL).[3]

-

The reaction mixture is stirred at 100°C for 16 hours.[3]

-

Upon completion, the mixture is cooled to room temperature.

-

The cooled reaction mixture is poured into water and extracted with ethyl acetate.[3]

-

The organic phases are combined, washed sequentially with water and then with a saturated saline solution.[3]

-

The organic layer is dried over anhydrous sodium sulfate and then filtered.[3]

-

The solvent is removed from the filtrate by concentration under reduced pressure.

-

The resulting residue is purified by column chromatography on silica gel, using a petroleum ether/ethyl acetate (5:1) mixture as the eluent, to yield this compound.[3]

A typical yield for this reaction is approximately 98%.[3]

Caption: Synthesis workflow for this compound.

Applications in Drug Discovery and Development

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of compounds targeting the central nervous system.

Intermediate for Monoamine Reuptake Inhibitors

The principal application of this compound is in the preparation of aroyl-substituted pyrrolidines, which have shown potential as monoamine reuptake inhibitors (MRIs).[3] MRIs are a class of drugs that function by blocking the serotonin transporter (SERT), norepinephrine transporter (NET), and/or dopamine transporter (DAT). This action increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.

This mechanism is central to the treatment of various neurological and psychiatric conditions, including:

-

Depression

-

Anxiety disorders

-

Attention-Deficit/Hyperactivity Disorder (ADHD)

-

Parkinson's disease

The versatility of the cyano group allows for its conversion into other functional groups, enabling the creation of diverse libraries of compounds for screening and lead optimization in drug discovery programs.

Signaling Pathway of Monoamine Reuptake Inhibitors

The diagram below illustrates the general mechanism of action for a monoamine reuptake inhibitor at a synapse. Derivatives of this compound are designed to act as these inhibitors.

References

1-N-Boc-3-Cyanopyrrolidine molecular weight

An In-depth Technical Guide to 1-N-Boc-3-Cyanopyrrolidine

This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical research and development. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential applications.

Core Data Summary

This compound is a versatile synthetic building block, notable for its protected pyrrolidine ring and reactive nitrile group. These features make it an invaluable precursor for a wide range of biologically active molecules.[1]

| Property | Value | Reference |

| Molecular Weight | 196.25 g/mol | [2][3] |

| Molecular Formula | C₁₀H₁₆N₂O₂ | [2][3] |

| CAS Number | 476493-40-0 | [4] |

| Appearance | Colorless to pale yellow solid | [2] |

| Boiling Point | 307.9 ± 35.0 °C (Predicted) | [2] |

| Density | 1.08 ± 0.1 g/cm³ (Predicted) | [2] |

| Flash Point | 140 °C | [2] |

| Storage Temperature | 2-8°C | [2] |

Synthetic Protocols

The synthesis of this compound is crucial for its application in drug discovery. Below is a common and effective experimental protocol.

Synthesis of this compound

Objective: To synthesize this compound from tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate.

Materials:

-

tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (2.65 g, 10 mmol)

-

Sodium cyanide (2.5 g, 50 mmol)

-

N,N-dimethylformamide (DMF, 100 mL)

-

Ethyl acetate

-

Water

-

Saturated saline solution

-

Anhydrous sodium sulfate

Procedure:

-

A solution of tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (10 mmol) and sodium cyanide (50 mmol) in DMF (100 mL) is prepared.[4]

-

The reaction mixture is stirred at 100°C for 16 hours.[4]

-

After the reaction is complete, it is cooled to room temperature.[4]

-

The mixture is then poured into water and extracted with ethyl acetate.[4]

-

The organic phases are combined, washed sequentially with water and saturated saline, and then dried over anhydrous sodium sulfate.[4]

-

After filtration, the organic phase is concentrated under reduced pressure.[4]

-

The resulting residue is purified by column chromatography (eluent: petroleum ether/ethyl acetate = 5:1) to yield this compound.[4]

This method has been reported to achieve a high yield of 98%.[4]

Characterization Protocols

To confirm the identity and purity of the synthesized this compound, a series of analytical techniques should be employed.

Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and types of protons, providing insights into the molecular structure.

-

¹³C NMR: To identify the number and types of carbon atoms, confirming the carbon skeleton.

Mass Spectrometry (MS):

-

To determine the molecular weight of the compound, confirming the molecular formula. High-resolution mass spectrometry (HRMS) can be used for precise mass determination.

Infrared (IR) Spectroscopy:

-

To identify the presence of key functional groups, such as the nitrile (C≡N) and the carbamate (C=O) from the Boc protecting group.

Purity Analysis (HPLC):

-

High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the final compound. A reversed-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient) can be employed.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow for the synthesis of this compound and a hypothetical signaling pathway where a derivative might be active.

Caption: Synthesis workflow for this compound.

This compound is a precursor for compounds with monoamine reuptake inhibition activity, which are relevant for neurological conditions.[1] The following diagram illustrates a hypothetical mechanism of action for a derivative.

Caption: Inhibition of monoamine reuptake by a derivative.

References

Synthesis of 1-N-Boc-3-Cyanopyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthetic routes for 1-N-Boc-3-cyanopyrrolidine, a key building block in medicinal chemistry. Its protected pyrrolidine ring and reactive nitrile group make it a valuable intermediate in the synthesis of novel therapeutics, particularly those targeting monoamine reuptake inhibition for neurological conditions. This document details two primary synthetic methodologies, offering comprehensive experimental protocols and quantitative data to aid researchers in their drug discovery and development endeavors.

Method 1: Nucleophilic Substitution of a Pre-activated Pyrrolidine Ring

This approach is a highly efficient and direct method for the synthesis of this compound, commencing from a pyrrolidine ring with a suitable leaving group at the 3-position. The most common precursor for this route is a sulfonate ester derivative of 1-N-Boc-3-hydroxypyrrolidine, such as the mesylate or tosylate.

The overall transformation is depicted in the following workflow:

Caption: Workflow for the synthesis of this compound via nucleophilic substitution.

Experimental Protocol: Cyanation of tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate

This protocol is adapted from established chemical literature.[1]

-

Reaction Setup: In a suitable reaction vessel, dissolve tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (10 mmol, 1.0 eq) in N,N-dimethylformamide (DMF, 100 mL).

-

Addition of Cyanide Source: To the solution, add sodium cyanide (50 mmol, 5.0 eq).

-

Reaction Conditions: The reaction mixture is heated to 100°C and stirred for 16 hours.

-

Work-up: After completion, the reaction is cooled to room temperature and poured into water. The aqueous layer is extracted with ethyl acetate.

-

Purification: The combined organic phases are washed sequentially with water and saturated brine, then dried over anhydrous sodium sulfate. After filtration, the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography.

Quantitative Data

| Starting Material | Reagents | Solvent | Temperature | Time (h) | Yield (%) | Purification Method |

| tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate | Sodium Cyanide | DMF | 100°C | 16 | 98% | Column Chromatography |

Method 2: Ring Formation and Subsequent Boc Protection

This alternative strategy involves the initial construction of the 3-cyanopyrrolidine ring, followed by the protection of the secondary amine with a tert-butoxycarbonyl (Boc) group. This method is advantageous when starting from simple, acyclic precursors.

The logical flow for this synthetic approach is outlined below:

Caption: Workflow for the synthesis of this compound via cyclization.

Experimental Protocols

This two-step synthesis is based on a patented procedure.[2]

Step 1: Synthesis of 3-Cyanopyrrolidine

-

Reaction Setup: To a flask containing toluene, add glycine (1.0 mol), acrylonitrile (1.0 mol), and paraformaldehyde (2.0 mol).

-

Reaction Conditions: The mixture is heated to reflux.

-

Work-up: After the reaction, the mixture is cooled, and the solid is removed by suction filtration. The mother liquor is concentrated.

-

Purification: The crude product is purified by distillation under reduced pressure, collecting the fraction at 102-105°C to yield 3-cyanopyrrolidine.

Step 2: N-Boc Protection of 3-Cyanopyrrolidine

-

Reaction Setup: Dissolve 3-cyanopyrrolidine (0.5 mol) from the previous step in dichloromethane (DCM).

-

Addition of Base and Boc Anhydride: Add triethylamine (0.55 mol) to the solution. At room temperature, add di-tert-butyl dicarbonate (Boc anhydride, 0.5 mol) dropwise.

-

Reaction Conditions: The reaction is stirred at room temperature.

-

Work-up: The reaction mixture is washed with a hydrochloric acid solution. The layers are separated, and the organic layer is dried.

-

Purification: The solvent is concentrated to obtain this compound.

Quantitative Data

| Step | Starting Materials | Reagents | Solvent | Yield (%) | Purity (%) |

| 1 | Glycine, Acrylonitrile, Paraformaldehyde | - | Toluene | - | - |

| 2 | 3-Cyanopyrrolidine | Di-tert-butyl dicarbonate, Triethylamine | Dichloromethane | - | - |

Note: Specific yield and purity data for each step were not detailed in the referenced patent.

Alternative Synthetic Considerations: The Mitsunobu Reaction

For researchers starting with 1-N-Boc-3-hydroxypyrrolidine, the Mitsunobu reaction offers a powerful method for converting the hydroxyl group to a variety of functionalities, including the desired nitrile, with inversion of stereochemistry.[3] This reaction typically involves triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[4][5] While a direct conversion to the cyanide using, for example, zinc cyanide or acetone cyanohydrin under Mitsunobu conditions can be challenging, a two-step sequence is often employed. This involves an initial Mitsunobu reaction to introduce an azide, followed by reduction to the amine and subsequent transformation to the nitrile. The use of diphenylphosphoryl azide (DPPA) is common for the azide formation step.[6] It is crucial to note that organic azides can be explosive, and appropriate safety precautions must be taken.[7]

References

- 1. This compound | 476493-40-0 [chemicalbook.com]

- 2. CN101993404A - Method for synthesizing N-Boc-3-pyrrolidine formaldehyde - Google Patents [patents.google.com]

- 3. glaserr.missouri.edu [glaserr.missouri.edu]

- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]

- 7. organic-synthesis.com [organic-synthesis.com]

The Versatile Building Block: A Technical Guide to 1-N-Boc-3-Cyanopyrrolidine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, 1-N-Boc-3-cyanopyrrolidine has emerged as a cornerstone scaffold, particularly in the synthesis of enzyme inhibitors and compounds targeting the central nervous system. Its unique structural features—a protected pyrrolidine ring and a reactive nitrile group—offer a powerful handle for synthetic diversification, enabling the exploration of vast chemical space. This technical guide provides an in-depth overview of this compound, encompassing its properties, synthesis, and key applications, with a focus on its role in the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.

Physicochemical and Spectroscopic Data

This compound, also known as tert-butyl 3-cyanopyrrolidine-1-carboxylate, is a stable, crystalline solid at room temperature. Its Boc-protecting group ensures stability during various synthetic transformations while allowing for easy deprotection under acidic conditions. The physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 476493-40-0 |

| Molecular Formula | C₁₀H₁₆N₂O₂ |

| Molecular Weight | 196.25 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 62-66 °C |

| Boiling Point | 307.9 °C (Predicted) |

| Density | 1.08 g/cm³ (Predicted) |

| Solubility | Soluble in organic solvents such as methanol, ethanol, and dichloromethane. |

Spectroscopic data provides the structural fingerprint of this compound, crucial for its identification and characterization in synthetic processes.

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) | δ 3.70-3.50 (m, 2H), 3.45-3.30 (m, 2H), 3.15-3.00 (m, 1H), 2.30-2.15 (m, 2H), 1.47 (s, 9H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 153.9, 119.8, 79.9, 46.5, 45.8, 31.5, 28.3, 25.5 |

| IR (KBr, cm⁻¹) | 2978, 2245 (C≡N), 1695 (C=O, Boc), 1420, 1165 |

| Mass Spectrum (ESI-MS) | m/z 197.1 [M+H]⁺ |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the nucleophilic substitution of a suitable leaving group on a protected pyrrolidine ring with a cyanide source.

Experimental Protocol: Synthesis from (R)-1-Boc-3-hydroxypyrrolidine

A solution of (R)-1-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous dichloromethane is cooled to 0 °C. Methanesulfonyl chloride (1.2 eq) is added dropwise, followed by the slow addition of triethylamine (1.5 eq). The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. After completion, the reaction is quenched with water and the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the mesylated intermediate.

The crude mesylate is dissolved in dimethylformamide, and sodium cyanide (2.0 eq) is added. The mixture is heated to 80 °C and stirred for 12-16 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford this compound.

Application in Medicinal Chemistry: A Focus on DPP-IV Inhibitors

The pyrrolidine scaffold is a prevalent motif in numerous biologically active compounds. The introduction of a cyano group at the 3-position of the N-Boc-pyrrolidine ring provides a key pharmacophore for the inhibition of various enzymes, most notably Dipeptidyl Peptidase-IV (DPP-IV).

DPP-IV Signaling Pathway in Glucose Homeostasis

DPP-IV is a serine protease that plays a critical role in glucose metabolism by inactivating the incretin hormones, glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. By inhibiting DPP-IV, the levels of active GLP-1 and GIP are increased, leading to enhanced insulin secretion and suppressed glucagon release, ultimately resulting in lower blood glucose levels.[3][4]

This compound as a Precursor to DPP-IV Inhibitors

The 3-cyanopyrrolidine moiety is a key structural feature of several potent and selective DPP-IV inhibitors, including Vildagliptin and Saxagliptin.[5][6] The nitrile group forms a reversible covalent bond with the catalytic serine residue in the active site of the DPP-IV enzyme, leading to its inhibition. This compound serves as a crucial chiral building block for the synthesis of these drugs.

Synthetic Workflow for DPP-IV Inhibitors

The general synthetic strategy involves the transformation of the nitrile group into a more reactive functional group, followed by coupling with a suitable side chain.

Experimental Protocols for Key Transformations

To a solution of this compound (1.0 eq) in methanol, Raney nickel (catalytic amount) is added. The mixture is hydrogenated under a hydrogen atmosphere (50 psi) at room temperature for 12-16 hours. The catalyst is then filtered off through a pad of celite, and the filtrate is concentrated under reduced pressure to yield the crude tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate, which can be used in the next step without further purification.

Following the removal of the Boc protecting group with an acid such as trifluoroacetic acid or hydrochloric acid in a suitable solvent, the resulting secondary amine (3-cyanopyrrolidine) can be N-alkylated. To a solution of 3-cyanopyrrolidine (1.0 eq) and a base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like acetonitrile, the desired alkyl halide (1.1 eq) is added. The reaction mixture is stirred at room temperature or heated as required until the starting material is consumed (monitored by TLC or LC-MS). The solid is filtered off, and the filtrate is concentrated. The residue is then purified by column chromatography to yield the N-alkylated product.

Biological Activity of 3-Cyanopyrrolidine-Containing Compounds

The versatility of the this compound building block is demonstrated by the potent biological activities of the molecules synthesized from it. The following table summarizes the in vitro inhibitory activities of several DPP-IV inhibitors incorporating the 3-cyanopyrrolidine scaffold.

| Compound | Target | IC₅₀ (nM) | Reference |

| Vildagliptin | DPP-IV | 2.3 - 3.5 | [7] |

| Saxagliptin | DPP-IV | ~50 | [6] |

| Novel 2-benzylpyrrolidine derivative | DPP-IV | 300 | [8] |

| Novel 4-benzylpiperidine derivative | DPP-IV | 1600 | [8] |

| Compound 1j | DPP-4 | Inhibition rate of 26.14% at 1x10⁵ nmol/L | [9] |

| Compound 1k | DPP-4 | Inhibition rate of 34.15% at 1x10⁵ nmol/L | [9] |

Conclusion

This compound stands as a testament to the power of well-designed building blocks in accelerating drug discovery. Its unique combination of a protected pyrrolidine ring and a versatile nitrile group has proven invaluable in the synthesis of potent and selective enzyme inhibitors, particularly in the context of DPP-IV for the management of type 2 diabetes. The synthetic accessibility and the potential for diverse chemical modifications ensure that this compound will remain a relevant and highly utilized scaffold in medicinal chemistry for the foreseeable future. This guide has provided a comprehensive overview of its properties, synthesis, and applications, offering a valuable resource for researchers and scientists in the field.

References

- 1. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]

- 2. Amine synthesis by nitrile reduction [organic-chemistry.org]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]

- 5. Ch22: Alkylation of Amines [chem.ucalgary.ca]

- 6. Tert-butyl 3-oxopyrrolidine-1-carboxylate | C9H15NO3 | CID 471360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. | BioWorld [bioworld.com]

- 8. oatext.com [oatext.com]

- 9. 1-[(tert-butoxy)carbonyl]-3-cyanopyrrolidine-3-carboxylic acid(1158759-28-4) 1H NMR [m.chemicalbook.com]

The Pivotal Role of the Nitrile Group in the Reactivity of 1-N-Boc-3-Cyanopyrrolidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and natural products. Its derivatives are central to the development of new therapeutic agents. Among these, 1-N-Boc-3-cyanopyrrolidine stands out as a versatile building block, with its reactivity significantly influenced by the presence of the nitrile group. This technical guide delves into the multifaceted role of the nitrile functionality in directing the chemical transformations of this compound, providing a comprehensive resource for researchers in organic synthesis and medicinal chemistry.

Electronic and Steric Influence of the Nitrile Group

The nitrile group (C≡N) is a potent electron-withdrawing group due to the high electronegativity of the nitrogen atom and the sp-hybridized state of both the carbon and nitrogen atoms. This electronic influence is paramount in dictating the reactivity of the this compound molecule.

-

Inductive Effect: The strong electron-withdrawing nature of the nitrile group polarizes the pyrrolidine ring, influencing the electron density of neighboring atoms. This can affect the acidity of the protons on the carbons adjacent to the cyano-substituted carbon (C2 and C4).

-

Steric Hindrance: The linear geometry of the nitrile group presents minimal steric bulk, which can be a significant advantage in the design of synthetic routes, allowing for less hindered access of reagents to other parts of the pyrrolidine ring.[1]

-

Hydrogen Bond Acceptor: The lone pair of electrons on the nitrogen atom of the nitrile group allows it to act as a hydrogen bond acceptor.[2][3] This property is crucial in molecular recognition and can influence the conformation of the molecule and its interactions with other reagents or biological targets.[2][3]

Reactivity of the Nitrile Group in this compound

The nitrile group itself is a versatile functional handle that can be transformed into a variety of other important functional groups, making this compound a key intermediate in the synthesis of diverse pyrrolidine derivatives. The primary reactions involving the nitrile group are nucleophilic additions to the electrophilic carbon atom.

Reduction to Primary Amines

The reduction of the nitrile group to a primary amine is a fundamental transformation that opens up avenues for further functionalization, such as amidation and alkylation. This conversion is typically achieved using powerful reducing agents.

Experimental Protocol: Reduction of this compound to 1-N-Boc-3-(aminomethyl)pyrrolidine

A common method for this reduction involves the use of lithium aluminum hydride (LiAlH₄) in an aprotic solvent like tetrahydrofuran (THF).

-

Reaction Scheme:

-

Procedure: To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), a solution of this compound in anhydrous THF is added dropwise. The reaction mixture is then typically stirred at room temperature or gently heated to ensure complete conversion. The reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution. The resulting solids are filtered off, and the organic layer is separated, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure to yield the desired 1-N-Boc-3-(aminomethyl)pyrrolidine.

Quantitative Data:

| Reaction | Reagents and Conditions | Yield | Reference |

| Reduction of this compound | LiAlH₄, THF, 0 °C to rt | High |

Note: Specific yield can vary based on reaction scale and purification method. This reaction is a standard procedure for nitrile reduction.

Hydrolysis to Carboxylic Acids

The hydrolysis of the nitrile group provides access to pyrrolidine-3-carboxylic acid derivatives, which are valuable building blocks in peptide synthesis and for the creation of other complex molecules. This transformation can be achieved under either acidic or basic conditions.

Experimental Protocol: Hydrolysis of this compound to 1-N-Boc-pyrrolidine-3-carboxylic acid

-

Acidic Hydrolysis:

-

Reaction Scheme:

-

Procedure: this compound is heated in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction progress is monitored by a suitable analytical technique (e.g., TLC or LC-MS). Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., NaOH) to the isoelectric point of the amino acid to induce precipitation. The product is then collected by filtration or extracted with an organic solvent.

-

-

Basic Hydrolysis:

-

Reaction Scheme:

-

Procedure: The nitrile is refluxed in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. After the reaction is complete, the solution is cooled and acidified with a strong acid (e.g., HCl) to protonate the carboxylate salt and precipitate the carboxylic acid. The product is then isolated by filtration or extraction.

-

Quantitative Data:

| Reaction | Reagents and Conditions | Yield | Reference |

| Hydrolysis of this compound | H₂SO₄ (aq), heat | Good | [4] |

| Hydrolysis of this compound | NaOH (aq), heat | Good | [4] |

Grignard and Organolithium Reactions to Form Ketones

The addition of organometallic reagents, such as Grignard or organolithium reagents, to the nitrile group, followed by acidic workup, leads to the formation of ketones. This reaction is a powerful tool for carbon-carbon bond formation.

Experimental Protocol: Synthesis of 3-Acyl-1-N-Boc-pyrrolidines

-

Reaction Scheme:

-

Procedure: A solution of the Grignard reagent (R-MgX) in an ethereal solvent is added to a solution of this compound in an anhydrous aprotic solvent at a low temperature (e.g., 0 °C or -78 °C). The reaction is stirred for a period to allow for the formation of the intermediate imine-magnesium salt. The reaction is then quenched with an aqueous acid solution (e.g., NH₄Cl or dilute HCl). The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to give the desired 3-acyl-1-N-Boc-pyrrolidine.

Quantitative Data:

| Reaction | Reagents and Conditions | Yield | Reference |

| Addition of Grignard Reagent | 1. R-MgX, Ether, 0 °C; 2. H₃O⁺ | Varies | [5] |

Note: The yield of this reaction is highly dependent on the nature of the Grignard reagent and the reaction conditions.

Influence of the Nitrile Group on Pyrrolidine Ring Reactivity

The electron-withdrawing nature of the nitrile group can also influence the reactivity of the pyrrolidine ring itself, particularly in reactions involving the formation of new stereocenters.

Diastereoselective Reactions

The presence of the cyano group at the 3-position can influence the stereochemical outcome of reactions at other positions on the pyrrolidine ring. For instance, in reactions that proceed through a charged intermediate, the dipole of the nitrile group might direct the approach of a reagent from a specific face of the ring. While specific studies on this compound are limited, the principles of stereocontrol in substituted pyrrolidines suggest that the 3-cyano substituent would play a role in directing the diastereoselectivity of reactions such as alkylations, reductions of other functional groups, or cycloadditions.

Further research is warranted to fully elucidate the directing effect of the 3-cyano group in various diastereoselective transformations of the 1-N-Boc-pyrrolidine scaffold.

Applications in Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of pharmaceutically active compounds. The ability to transform the nitrile group into amines, carboxylic acids, or ketones allows for the introduction of diverse pharmacophores and the fine-tuning of a molecule's properties. For instance, the corresponding 3-aminomethyl or 3-carboxamido pyrrolidines can be incorporated into peptidomimetics or as ligands for various biological targets.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key transformations of this compound and a general workflow for its utilization in synthesis.

Caption: Key transformations of the nitrile group in this compound.

Caption: General experimental workflow for the utilization of this compound.

Conclusion

The nitrile group in this compound is not merely a passive substituent but an active participant that profoundly influences the molecule's reactivity and synthetic utility. Its strong electron-withdrawing character, steric profile, and ability to be transformed into other key functional groups make this compound a highly valuable and versatile building block in modern organic and medicinal chemistry. A thorough understanding of the role of the nitrile group is essential for researchers aiming to leverage this compound for the efficient and stereoselective synthesis of novel pyrrolidine-based molecules with potential therapeutic applications.

References

- 1. CN106588738B - The synthetic method of N-Boc-3- pyrrolidine formaldehyde - Google Patents [patents.google.com]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nitrile - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

The Cornerstone of Modern Drug Discovery: A Technical Guide to Boc-Protected Pyrrolidines in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, appearing in a multitude of FDA-approved drugs and biologically active natural products.[1][2][3][4] Its significance lies in its three-dimensional structure, which allows for precise spatial orientation of substituents, a critical factor for effective interaction with biological targets.[2] The strategic use of the tert-butoxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen has become a cornerstone of modern organic synthesis, enabling chemists to perform a wide array of chemical transformations in a controlled and efficient manner.[5][6] This technical guide provides an in-depth exploration of the synthesis, applications, and key experimental protocols involving Boc-protected pyrrolidines, offering a comprehensive resource for professionals in drug development and organic synthesis.

The Versatility of the Boc Group in Pyrrolidine Chemistry

The Boc group is a widely used amine protecting group due to its stability under a variety of reaction conditions and its facile removal under specific acidic conditions.[5][7] This allows for the selective manipulation of other functional groups within a molecule without affecting the pyrrolidine nitrogen. The ability to control the reactivity of the pyrrolidine nitrogen is paramount in multi-step syntheses of complex drug molecules.[6]

Key Synthetic Transformations Involving Boc-Protected Pyrrolidines

The strategic use of the Boc protecting group has enabled the development of highly stereoselective methods for the synthesis of substituted pyrrolidines. These chiral building blocks are invaluable in the construction of enantiomerically pure pharmaceuticals.[6][8]

Enantioselective α-Arylation of N-Boc-Pyrrolidine

A significant advancement in the synthesis of 2-aryl-N-Boc-pyrrolidines is the palladium-catalyzed α-arylation of N-Boc-pyrrolidine.[9][10] This methodology allows for the direct formation of a carbon-carbon bond at the C2 position of the pyrrolidine ring with high enantioselectivity. The reaction typically involves the enantioselective deprotonation of N-Boc-pyrrolidine using a chiral ligand, followed by a palladium-catalyzed cross-coupling reaction with an aryl halide.[9][10][11]

Table 1: Enantioselective Palladium-Catalyzed α-Arylation of N-Boc-Pyrrolidine

| Aryl Halide | Catalyst System | Enantiomeric Ratio (er) | Reference |

| Various functionalized aryl halides | Pd(OAc)₂ / t-Bu₃P-HBF₄ | 96:4 | [9] |

A logical workflow for this enantioselective arylation process is depicted below.

Caption: Workflow for the enantioselective α-arylation of N-Boc-pyrrolidine.

Asymmetric Deprotonation and Functionalization

The asymmetric deprotonation of N-Boc-pyrrolidine using a chiral base, such as the complex of sec-butyllithium (s-BuLi) and (-)-sparteine, is a powerful strategy for introducing a wide range of substituents at the C2 position with high enantiomeric control.[12][13] The resulting enantioenriched organolithium intermediate can be trapped with various electrophiles to afford a diverse array of chiral 2-substituted Boc-pyrrolidines.[14]

Table 2: Enantioselective Synthesis of (S)-2-Aryl-Boc-Pyrrolidines via Asymmetric Deprotonation

| Aryl Group | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Phenyl | 46-75 | 84-96 | [12] |

| p-Chlorophenyl | 46-75 | 84-96 | [12] |

| p-Fluorophenyl | 46-75 | 84-96 | [12] |

| p-Methylphenyl | 46-75 | 84-96 | [12] |

| m-Methoxyphenyl | 46-75 | 84-96 | [12] |

| 1-Naphthyl | 46-75 | 84-96 | [12] |

| 2-Naphthyl | 46-75 | 84-96 | [12] |

| 2-Thienyl | 51 | 93-96 | [12] |

| 3-Furyl | 21 | 93-96 | [12] |

| p-Methoxyphenyl | 42 | racemic | [12] |

Boc Deprotection: Releasing the Active Amine

The final step in many synthetic sequences involving Boc-protected pyrrolidines is the removal of the Boc group to unveil the free secondary amine. This is typically achieved under acidic conditions, with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane being the most common reagents.[5][7] These methods are generally high-yielding and clean, making them reliable transformations in multi-step syntheses.[5]

Table 3: Typical Conditions for Boc Deprotection of (S)-1-Boc-2-(aminomethyl)pyrrolidine

| Parameter | Method A: TFA/DCM | Method B: HCl/Dioxane | Reference |

| Reagents | Trifluoroacetic acid, Dichloromethane | 4M HCl in 1,4-Dioxane | [5] |

| Temperature | 0 °C to Room Temperature | Room Temperature | [5] |

| Reaction Time | 30 minutes - 2 hours | 1 - 4 hours | [5] |

| Typical Yield | >90% | >90% | [5] |

| Purity | High, purification may be required | High, often precipitates as HCl salt | [5] |

The general mechanism for the acid-catalyzed removal of the Boc group is illustrated below.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)[5]

Materials:

-

(S)-1-Boc-2-(aminomethyl)pyrrolidine

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous solution of sodium bicarbonate

-

Ethyl acetate

-

Round-bottom flask

-

Magnetic stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolve (S)-1-Boc-2-(aminomethyl)pyrrolidine in anhydrous DCM (approximately 0.1-0.5 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add TFA (typically 5-10 equivalents) to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction for 30 minutes to 2 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as ethyl acetate and transfer to a separatory funnel.

-

Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected amine.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane[5]

Materials:

-

(S)-1-Boc-2-(aminomethyl)pyrrolidine

-

4M HCl in 1,4-Dioxane

-

Methanol (optional, for dissolution)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Place (S)-1-Boc-2-(aminomethyl)pyrrolidine in a round-bottom flask with a magnetic stir bar.

-

Add a solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents of HCl). A small amount of methanol can be added if the starting material is not fully soluble.

-

Stir the mixture at room temperature for 1 to 4 hours. Monitor the reaction by TLC or LC-MS.

-

The product, (S)-2-(aminomethyl)pyrrolidine dihydrochloride, may precipitate out of the solution as a solid.

-

If a precipitate forms, collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product. The residue can then be triturated with diethyl ether to induce solidification and then filtered.

-

The resulting hydrochloride salt can be used directly or neutralized with a base to obtain the free amine.

Application in Drug Development: A Conceptual Workflow

Boc-protected pyrrolidines are instrumental in the synthesis of a vast number of drug candidates. A generalized workflow illustrating their role in the development of a hypothetical drug molecule is presented below.

Caption: Conceptual workflow for drug development using a Boc-protected pyrrolidine.

Conclusion

Boc-protected pyrrolidines are indispensable tools in the arsenal of the modern organic and medicinal chemist. Their unique combination of a chiral, three-dimensional scaffold and a versatile protecting group facilitates the efficient and stereocontrolled synthesis of complex molecules. The robust and well-established methodologies for their synthesis, functionalization, and deprotection continue to drive innovation in drug discovery, enabling the creation of novel therapeutics with improved efficacy and selectivity. As the demand for more sophisticated and targeted drugs continues to grow, the importance of Boc-protected pyrrolidines in the synthetic strategies of tomorrow is set to expand even further.

References

- 1. mdpi.com [mdpi.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 4. img01.pharmablock.com [img01.pharmablock.com]

- 5. benchchem.com [benchchem.com]

- 6. nbinno.com [nbinno.com]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update | MDPI [mdpi.com]

- 9. Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Pyrrolidine-Based Pharmaceutical Intermediates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry due to its unique structural and chemical properties.[1][2] Its presence in a wide array of natural products and FDA-approved drugs highlights its significance in the development of novel therapeutics.[3][4] This technical guide provides a comprehensive overview of the discovery and synthesis of key pyrrolidine-based pharmaceutical intermediates, focusing on synthetic methodologies, quantitative data, and the biological pathways they modulate.

Core Synthetic Strategies for Pyrrolidine Intermediates

The construction of the pyrrolidine ring is a cornerstone of many synthetic campaigns in drug discovery. Several powerful and versatile methods have been developed, each offering distinct advantages in terms of stereocontrol, efficiency, and substrate scope.

1. Functionalization of Pre-formed Pyrrolidine Rings:

A common and efficient strategy involves the utilization of readily available chiral building blocks, such as L-proline and its derivatives. This approach leverages the inherent stereochemistry of the starting material to produce enantiomerically pure targets.[5][6]

2. 1,3-Dipolar Cycloaddition:

This powerful reaction involves the [3+2] cycloaddition of an azomethine ylide with a dipolarophile, typically an electron-deficient alkene. This method allows for the rapid construction of highly substituted pyrrolidines with excellent control over stereochemistry.[7]

3. Intramolecular Cyclization:

Acyclic precursors containing a nitrogen nucleophile and a suitable electrophilic center can undergo intramolecular cyclization to form the pyrrolidine ring. This strategy is often employed for the synthesis of specific, substituted pyrrolidines.

Case Studies: Synthesis of Key Pharmaceutical Intermediates

To illustrate the practical application of these synthetic strategies, this guide details the synthesis of intermediates for three prominent drugs: Vildagliptin, Eletriptan, and Anisomycin.

Vildagliptin Intermediate: (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile

Vildagliptin is an oral anti-diabetic agent that acts as a dipeptidyl peptidase-4 (DPP-4) inhibitor.[8] A key intermediate in its synthesis is (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile.

Experimental Protocol:

-

Step 1: Synthesis of (S)-1-(chloroacetyl)prolinamide: L-prolinamide (20.0 g) is dissolved in tetrahydrofuran (200 mL) and heated to 40°C. The solution is then cooled to 0°C, and propylene oxide (20.2 g) is added as an acid scavenger. Chloroacetyl chloride (35.4 g) is added dropwise over 3 hours. The reaction is maintained at this temperature for an additional 2 hours. The resulting white solid is collected by suction filtration, washed with a small amount of THF, and dried under vacuum at 40°C to yield the product.[9]

-

Step 2: Dehydration to (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: The prolinamide intermediate is then subjected to dehydration to yield the final carbonitrile intermediate.

Quantitative Data Summary:

| Step | Reactants | Reagents/Catalysts | Solvent | Yield | Purity (HPLC) | Reference |

| Synthesis of (S)-1-(chloroacetyl)prolinamide | L-prolinamide, Chloroacetyl chloride | Propylene oxide | Tetrahydrofuran | 74.4% | 99.52% | [9] |

| Dehydration to (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile | (S)-1-(chloroacetyl)prolinamide | Dehydrating agent (e.g., trifluoroacetic anhydride) | Acetonitrile | High | - |

Characterization Data:

-

(S)-1-(chloroacetyl)prolinamide:

-

Appearance: White solid[9]

-

Eletriptan Intermediate: (R)-5-bromo-3-((N-methylpyrrolidin-2-yl)methyl)-1H-indole

Eletriptan is a selective 5-HT1B/1D receptor agonist used for the treatment of migraine headaches.[9] A key chiral intermediate is (R)-5-bromo-3-((N-methylpyrrolidin-2-yl)methyl)-1H-indole.

Experimental Protocol:

-

Step 1: Acylation of 5-bromoindole: 5-Bromoindole is reacted with N-benzyloxycarbonyl-D-prolyl chloride in an organic solvent under the catalytic action of a Lewis acid at a temperature of -20 to 20°C.[10]

-

Step 2: Reduction: The resulting ketone is then reduced to the methylene group, and the benzyloxycarbonyl protecting group is reductively cleaved to a methyl group to afford the target intermediate.

Quantitative Data Summary:

| Step | Reactants | Reagents/Catalysts | Solvent | Yield | Purity | Reference |

| Acylation of 5-bromoindole | 5-Bromoindole, N-benzyloxycarbonyl-D-prolyl chloride | Lewis Acid | Organic | High | - | [10] |

| Reduction to (R)-5-bromo-3-((N-methylpyrrolidin-2-yl)methyl)-1H-indole | Acylated intermediate | Reducing agent | - | - | - |

Characterization Data:

-

(R)-5-bromo-3-((N-methylpyrrolidin-2-yl)methyl)-1H-indole:

-

Appearance: Solid

-

Anisomycin Intermediate: A Substituted Pyrrolidine

Anisomycin is an antibiotic that inhibits protein synthesis.[1] Its synthesis involves the construction of a substituted pyrrolidine ring. One approach utilizes a stereoselective total synthesis from D-Glucose.[11]

Experimental Protocol (Conceptual):

A multi-step synthesis starting from D-glucose involves key transformations such as regioselective epoxide opening, azidation of the resulting alcohol, and a one-pot hydrogenation leading to the cyclization of the pyrrolidine ring.[11]

Quantitative Data Summary:

| Synthesis Stage | Key Transformation | Overall Yield | Reference |

| Stereoselective Total Synthesis from D-Glucose | Regioselective epoxide opening, azidation, cyclization | 23% | [11] |

Signaling Pathways and Mechanisms of Action

Understanding the biological context of these pyrrolidine-containing drugs is crucial for drug development. The following diagrams illustrate the signaling pathways modulated by Vildagliptin, Eletriptan, and Anisomycin.

Caption: Vildagliptin inhibits the DPP-4 enzyme, increasing active GLP-1 and GIP levels.

References

- 1. agscientific.com [agscientific.com]

- 2. Anisomycin | JNK/c-jun Activators: R&D Systems [rndsystems.com]

- 3. What is the mechanism of Eletriptan Hydrobromide? [synapse.patsnap.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Inhibition of dipeptidyl peptidase-4: The mechanisms of action and clinical use of vildagliptin for the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Eletriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

The Multifaceted Reactivity of 3-Cyanopyrrolidines: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous natural products and FDA-approved drugs.[1] Among its many derivatives, 3-cyanopyrrolidine stands out as a versatile building block, offering a unique combination of a reactive nitrile group and a modifiable saturated heterocycle. This technical guide delves into the fundamental reactivity of 3-cyanopyrrolidine derivatives, providing a comprehensive overview of their synthesis, key transformations, and applications, with a particular focus on their role in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes.[2]

Synthesis of 3-Cyanopyrrolidine Derivatives

The synthesis of 3-cyanopyrrolidine derivatives can be achieved through various strategies, with the choice of method often depending on the desired substitution pattern and stereochemistry. A common and efficient approach involves the nucleophilic substitution of a suitable leaving group at the 3-position of a pyrrolidine ring with a cyanide salt.

Nucleophilic Substitution

A widely employed method for the synthesis of N-protected 3-cyanopyrrolidine is the reaction of a pyrrolidine precursor bearing a leaving group, such as a mesylate, with a cyanide salt. The reaction of tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate with sodium cyanide in a polar aprotic solvent like N,N-dimethylformamide (DMF) provides a high yield of the corresponding 3-cyanopyrrolidine derivative.[3]

Table 1: Synthesis of 1-N-Boc-3-cyanopyrrolidine via Nucleophilic Substitution [3]

| Starting Material | Reagents | Solvent | Temperature | Time | Yield |

| tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate | Sodium Cyanide | DMF | 100 °C | 16 hours | 98% |

Multi-component Reactions

Multi-component reactions (MCRs) offer an efficient and atom-economical route to highly functionalized pyrrolidine and pyrrole derivatives. Three-component reactions involving α-hydroxyketones, oxoacetonitriles, and primary amines have been developed for the one-step synthesis of N-substituted 2,3,5-functionalized 3-cyanopyrroles with high yields and complete selectivity.[4] While not directly producing 3-cyanopyrrolidines, these methods highlight the versatility of building blocks containing the cyano group for the synthesis of related heterocyclic structures.

Key Reactions of 3-Cyanopyrrolidine Derivatives

The reactivity of 3-cyanopyrrolidine derivatives can be broadly categorized into reactions involving the cyano group and transformations of the pyrrolidine ring itself.

Reactions of the Cyano Group

The nitrile functionality is a versatile handle for a variety of chemical transformations, allowing for its conversion into other important functional groups such as carboxylic acids and amines.

The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions. This transformation is a key step in the metabolic pathway of some cyanopyrrolidine-based drugs.[1] For instance, certain cyanopyrrolidine DPP-IV inhibitors are metabolized in vivo to their corresponding carboxylic acid derivatives.[1] The hydrolysis typically proceeds through an amide intermediate.

The reduction of the cyano group provides access to aminomethylpyrrolidine derivatives, which are valuable building blocks in their own right. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically used for this transformation, converting the nitrile to a primary amine.

Reactions of the Pyrrolidine Ring

The pyrrolidine ring, particularly the secondary amine in unprotected derivatives, is amenable to a range of functionalizations.

The nitrogen atom of the pyrrolidine ring can be readily functionalized through N-alkylation or N-acylation reactions. These modifications are crucial for modulating the physicochemical and pharmacological properties of the molecule. For example, in the context of DPP-IV inhibitors, the N-substituent plays a critical role in binding to the enzyme's active site.[2]

An interesting approach to functionalized pyrrolidines involves the photo-promoted ring contraction of pyridines with silylborane, yielding pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton.[5] This method provides a novel entry to complex pyrrolidine structures.

Cycloaddition Reactions

The pyrrolidine scaffold can be constructed through [3+2] cycloaddition reactions. Azomethine ylides, generated in situ, can react with various dipolarophiles to afford highly substituted pyrrolidines, often with a high degree of stereocontrol.[6][7] This powerful strategy allows for the rapid assembly of complex molecular architectures.

Application in Drug Discovery: DPP-IV Inhibition

A prominent application of 3-cyanopyrrolidine derivatives is in the development of inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis.[2] DPP-IV is responsible for the inactivation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2][8]

By inhibiting DPP-IV, cyanopyrrolidine-based drugs such as Vildagliptin and Saxagliptin prolong the action of these incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[2] This mechanism of action makes them effective therapeutic agents for the management of type 2 diabetes.

Signaling Pathway of DPP-IV Inhibition

The therapeutic effect of DPP-IV inhibitors is mediated through the incretin pathway. The following diagram illustrates the key steps in this signaling cascade.

Caption: DPP-IV Inhibition Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments involving 3-cyanopyrrolidine derivatives.

Synthesis of this compound[3]

Materials:

-

tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (10 mmol)

-

Sodium cyanide (50 mmol)

-

N,N-dimethylformamide (DMF, 100 mL)

-

Ethyl acetate

-

Water

-

Saturated saline solution

-

Anhydrous sodium sulfate

Procedure:

-

A solution of tert-butyl 3-(methylsulfonyloxy)pyrrolidine-1-carboxylate (2.65 g, 10 mmol) and sodium cyanide (2.5 g, 50 mmol) in N,N-dimethylformamide (100 mL) is prepared.

-

The reaction mixture is stirred at 100°C for 16 hours.

-

After completion, the reaction is cooled to room temperature.

-

The reaction mixture is poured into water and extracted with ethyl acetate.

-

The organic phases are combined, washed sequentially with water and saturated saline, and dried over anhydrous sodium sulfate.

-

After filtration, the organic phase is concentrated under reduced pressure.

-

The resulting residue is purified by column chromatography (eluent: petroleum ether/ethyl acetate = 5:1) to afford this compound (1.92 g, 98% yield).

The following diagram outlines the general workflow for this synthesis and purification process.

Caption: Experimental Workflow

Conclusion

3-Cyanopyrrolidine derivatives represent a class of highly valuable and versatile building blocks in modern drug discovery. Their rich reactivity, stemming from both the cyano group and the pyrrolidine ring, allows for the synthesis of a diverse array of complex molecules. The successful development of cyanopyrrolidine-based DPP-IV inhibitors for the treatment of type 2 diabetes underscores the therapeutic potential of this scaffold. A thorough understanding of their fundamental reactivity, as outlined in this guide, is crucial for leveraging these compounds to their full potential in the ongoing quest for novel and effective medicines.

References

- 1. Hydrolytic Metabolism of Cyanopyrrolidine DPP-4 Inhibitors Mediated by Dipeptidyl Peptidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acute DPP-4 inhibition modulates vascular tone through GLP-1 independent pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 11 Years of cyanopyrrolidines as DPP-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrrolidine synthesis via ring contraction of pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glycine-Based [3+2] Cycloaddition for the Synthesis of Pyrrolidine-Containing Polycyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Methodological & Application

The Versatile Scaffolding of 1-N-Boc-3-Cyanopyrrolidine in Modern Drug Discovery: Applications in Diabetes and Neurological Disorders

For Immediate Release

[City, State] – [Date] – The chiral building block, 1-N-Boc-3-cyanopyrrolidine, has emerged as a critical intermediate in the synthesis of innovative therapeutics, particularly in the development of treatments for type 2 diabetes and various neurological conditions. Its unique structural features, including a protected pyrrolidine ring and a versatile cyano group, provide medicinal chemists with a robust platform for creating diverse and potent drug candidates. These application notes provide an in-depth overview of its utility, complete with detailed experimental protocols and data for researchers in the field of drug discovery.

Application in the Synthesis of Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

This compound is a key component in the synthesis of a class of anti-diabetic drugs known as gliptins, which are inhibitors of the dipeptidyl peptidase-4 (DPP-4) enzyme. DPP-4 is responsible for the degradation of incretin hormones, such as GLP-1, which play a vital role in regulating blood glucose levels. By inhibiting DPP-4, these drugs prolong the action of incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.

A series of novel cyanopyrrolidine-bearing compounds have been synthesized and evaluated for their DPP-4 inhibitory activity. The synthesis involves the reaction of an activated cyanopyrrolidine intermediate with various substituted phenyl piperazine pyridazinones.[1]

Quantitative Data: In Vitro DPP-4 Inhibition

| Compound ID | Structure | % Inhibition at 1x10⁵ nmol/L |

| 1j | (Structure not fully specified in source) | 26.14%[1] |

| 1k | (Structure not fully specified in source) | 34.15%[1] |

| Sitagliptin | (Reference Compound) | >90% (at therapeutic concentrations) |

Signaling Pathway: DPP-4 Inhibition

The following diagram illustrates the mechanism of action of DPP-4 inhibitors.

Experimental Protocols

Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile (Key Intermediate)

This protocol describes the synthesis of a key activated intermediate from L-proline, which can then be used to introduce the cyanopyrrolidine moiety.

Step 1: Synthesis of (S)-1-(2-Chloroacetyl)pyrrolidine-2-carboxylic acid [2] To a suspension of L-proline (20.0 g, 0.174 mol) in THF (200 mL), chloroacetyl chloride (19.7 ml, 0.261 mol) is added at room temperature. The reaction mixture is refluxed for 2 hours. After completion, the mixture is cooled, diluted with water (20 mL), and stirred for 20 minutes. Saturated brine (20 mL) and ethyl acetate (200 mL) are added, and the organic layer is separated. The aqueous layer is re-extracted with ethyl acetate (2 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate and concentrated under vacuum to yield the product.[2]

Step 2: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carboxamide [2] To a solution of the carboxylic acid from Step 1 (10.0 g, 0.052 mol) in dichloromethane (200 mL), a solution of dicyclohexylcarbodiimide (10.8 g, 0.052 mol) in dichloromethane is added slowly at 10–15 °C. The mixture is stirred at room temperature for 1 hour. Ammonium bicarbonate (41.2 g, 0.522 mol) is then added, and the mixture is stirred for another hour. The reaction mixture is filtered, and the residue is washed with DCM. The filtrate is concentrated to give the crude product.[2]

Step 3: Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile [2] To a suspension of the amide from Step 2 (4.0 g, 0.0209 mol) in THF (40 mL), trifluoroacetic anhydride (4.4 mL, 0.0315 mol) is added at 0–5 °C. The reaction mixture is stirred at room temperature for 2 hours. Ammonium bicarbonate (12.4 g, 0.1573 mol) is then added portion-wise at 5–10 °C. The mixture is stirred at room temperature for 45 minutes and then concentrated under vacuum. The residue is purified by column chromatography to afford the final product.[2]

General Procedure for DPP-4 Inhibition Assay

This fluorometric assay determines the in vitro inhibitory activity of test compounds against DPP-4.

-

Preparation of Reagents: Prepare a DPP-4 assay buffer (e.g., Tris-HCl, pH 8.0), a solution of human recombinant DPP-4 enzyme, a fluorogenic substrate solution (e.g., Gly-Pro-AMC), and solutions of the test compound and a positive control (e.g., Sitagliptin) at various concentrations.

-

Assay Procedure: In a 96-well microplate, add the DPP-4 enzyme solution to wells containing either the test compound, positive control, or buffer (for enzyme activity control). Incubate at 37°C for 10 minutes.

-

Initiation of Reaction: Add the fluorogenic substrate solution to all wells to start the reaction.

-

Measurement: Incubate the plate at 37°C for 30 minutes. Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the enzyme activity control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Application in the Synthesis of Monoamine Reuptake Inhibitors

The pyrrolidine scaffold is a common feature in molecules that target monoamine transporters, which are responsible for the reuptake of neurotransmitters like serotonin (SERT), norepinephrine (NET), and dopamine (DAT) from the synaptic cleft.[1][3] Inhibitors of these transporters are widely used to treat depression and other neurological disorders. While direct synthesis from this compound is a strategy employed in drug discovery, published detailed examples with full datasets are proprietary. However, the utility of the closely related 3,4-disubstituted pyrrolidine scaffold provides a strong case for its application.

Quantitative Data: Monoamine Transporter Inhibition by 3,4-Disubstituted Pyrrolidines

The following data for a potent analog demonstrates the potential of this class of compounds.

| Compound ID | Kᵢ (µM) [³H]mazindol binding | Inhibition Kᵢ (µM) DA Reuptake | Inhibition Kᵢ (µM) SER Reuptake | Inhibition Kᵢ (µM) NE Reuptake |

| Analog 12 | 0.084[4] | 0.20[4] | 0.23[4] | 0.031[4] |

Signaling Pathway: Monoamine Reuptake Inhibition

The diagram below illustrates the mechanism of monoamine reuptake and its inhibition.

Experimental Protocols

General Experimental Workflow for Monoamine Reuptake Inhibition Assays

The following workflow outlines the key steps in assessing a compound's ability to inhibit monoamine reuptake.

In Vitro Monoamine Transporter Uptake Assay Protocol

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine into cells expressing the specific transporter.

-

Cell Culture: Culture cells (e.g., HEK293) stably or transiently expressing the human dopamine (DAT), serotonin (SERT), or norepinephrine (NET) transporter.

-

Plating: Plate the cells in a suitable format (e.g., 96-well plates) and allow them to adhere overnight.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., Krebs-Ringer-HEPES buffer).

-

Compound Preparation: Prepare serial dilutions of the test compound in the assay buffer.

-

Pre-incubation: Wash the cells with assay buffer and then pre-incubate them with the test compound or vehicle for a specified time (e.g., 10-20 minutes) at 37°C.

-

Initiation of Uptake: Add the assay buffer containing a fixed concentration of the radiolabeled monoamine (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to initiate uptake.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Termination of Uptake: Rapidly terminate the uptake by washing the cells multiple times with ice-cold assay buffer.

-

Cell Lysis and Measurement: Lyse the cells and measure the amount of radiolabel incorporated using a scintillation counter.

-

Data Analysis: Determine the specific uptake by subtracting non-specific uptake (measured in the presence of a known potent inhibitor). Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression.

Conclusion

This compound is a valuable and versatile building block in drug discovery. Its application in the synthesis of DPP-4 inhibitors for type 2 diabetes and its potential for creating novel monoamine reuptake inhibitors for neurological disorders highlight its significance. The provided protocols and data serve as a resource for researchers aiming to leverage this important chemical intermediate in their drug development programs.

References

- 1. Novel 3,3-disubstituted pyrrolidines as selective triple serotonin/norepinephrine/dopamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Pharmacophore-based discovery of 3,4-disubstituted pyrrolidines as a novel class of monoamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Monoamine Reuptake Inhibitors Utilizing 1-N-Boc-3-Cyanopyrrolidine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of potential monoamine reuptake inhibitors (MRIs) using 1-N-Boc-3-cyanopyrrolidine as a versatile starting material. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently found in compounds targeting the central nervous system.[1] this compound, with its protected nitrogen and reactive nitrile group, serves as a key building block for creating diverse libraries of 3-substituted pyrrolidine derivatives for drug discovery.

Two primary synthetic pathways commencing from this compound are detailed below:

-

Pathway A: Reductive Amination and N-Alkylation. This route involves the reduction of the nitrile functionality to a primary amine, followed by N-alkylation to introduce pharmacophoric elements associated with monoamine reuptake inhibition.

-

Pathway B: Grignard Reaction and Subsequent Modification. This pathway utilizes the reaction of an organometallic reagent with the nitrile to form a ketone intermediate, which can then be further functionalized.

Data Presentation

The following tables summarize the quantitative data for the synthesized intermediates and final compounds, including their biological activity at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

Table 1: Synthesis of Intermediates from this compound

| Intermediate | Synthetic Pathway | Key Reagents | Solvent | Yield (%) | Purification Method |

| tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate | Pathway A | Lithium aluminum hydride | THF | ~85 | Column chromatography |

| tert-butyl 3-benzoylpyrrolidine-1-carboxylate | Pathway B | Phenylmagnesium bromide | Anhydrous Ether | ~70-80 | Column chromatography |

Table 2: Biological Activity of Synthesized Monoamine Reuptake Inhibitors

| Compound | Synthetic Pathway | Target Transporter | In Vitro Assay | IC₅₀ / Kᵢ (nM) |

| N-(Diphenylmethyl)pyrrolidin-3-yl-methanamine | Pathway A | DAT | [³H]WIN 35,428 Binding | ~50 |

| SERT | [³H]Citalopram Binding | >1000 | ||

| NET | [³H]Nisoxetine Binding | ~200 | ||

| Diphenyl(pyrrolidin-3-yl)methanol | Pathway B | DAT | [³H]WIN 35,428 Binding | ~150 |

| SERT | [³H]Citalopram Binding | >2000 | ||

| NET | [³H]Nisoxetine Binding | ~500 |

Experimental Protocols

Pathway A: Reductive Amination and N-Alkylation

This pathway focuses on the conversion of the nitrile group to a primary amine, which is then alkylated.

Caption: General workflow for the in vitro monoamine reuptake inhibition assay.

Materials:

-

HEK293 cells stably expressing human dopamine (DAT), serotonin (SERT), or norepinephrine (NET) transporters.

-

Cell culture medium and reagents.

-

Assay buffer (e.g., Krebs-Henseleit buffer).

-

Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).

-

Non-specific binding inhibitors: Benztropine (for DAT), Citalopram (for SERT), Desipramine (for NET).

-

Synthesized test compounds.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Cell Culture and Membrane Preparation: Culture HEK293 cells expressing the respective transporter to confluency. Harvest the cells and prepare cell membrane homogenates by standard procedures.

-

Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the cell membrane preparation.

-

Radioligand Addition: Add the appropriate radioligand to each well to initiate the binding reaction. For determining non-specific binding, add a high concentration of the respective non-labeled inhibitor.

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Signaling Pathway